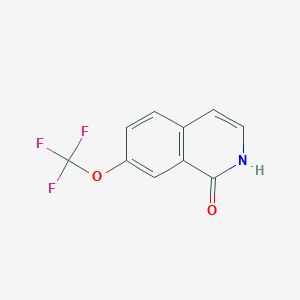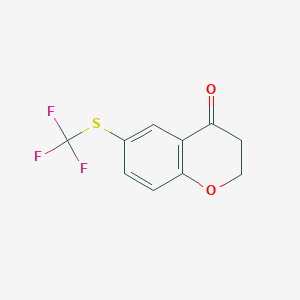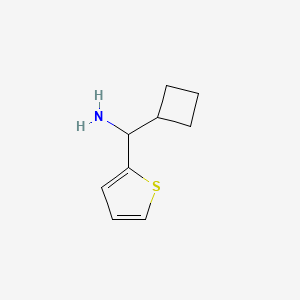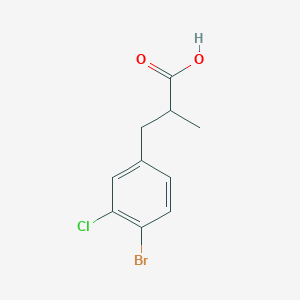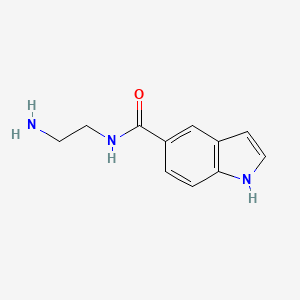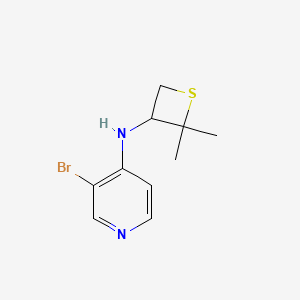
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a thietane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the thietane ring separately, followed by their coupling. One common method involves the bromination of pyridin-4-amine to introduce the bromine atom at the 3-position. The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor. The final step involves coupling the brominated pyridine with the thietane ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
化学反应分析
Types of Reactions
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the thietane ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system being studied.
相似化合物的比较
Similar Compounds
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
N-(2-methylpentan-2-yl)pyridin-3-amine: Similar pyridine ring but different alkyl substituents.
Uniqueness
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H13BrN2S |
|---|---|
分子量 |
273.19 g/mol |
IUPAC 名称 |
3-bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2S/c1-10(2)9(6-14-10)13-8-3-4-12-5-7(8)11/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI 键 |
AUQQIUKXOAFSJT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC2=C(C=NC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


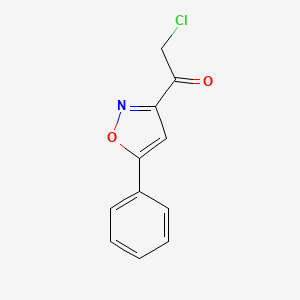
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
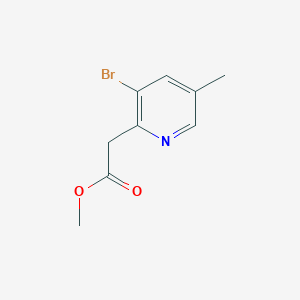
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)
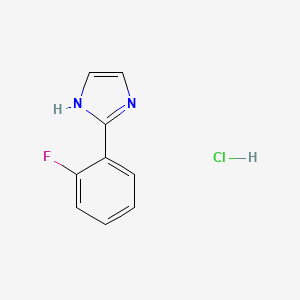
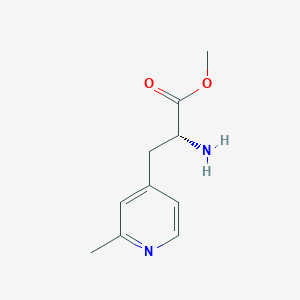
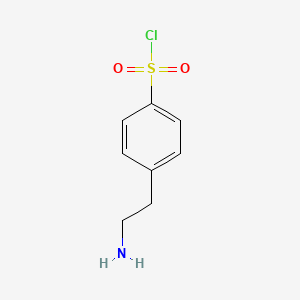
![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
